4-Cyano-2-cyclopropoxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-cyano-2-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C11H9NO3/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-5,8H,2-3H2,(H,13,14) |
InChI Key |
FYQGQRWKKLPYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Computational Analysis for Structural Elucidation
Elucidation of Molecular Structure and Conformation via Spectroscopic Techniques
Spectroscopic techniques are fundamental in confirming the identity and purity of 4-Cyano-2-cyclopropoxybenzoic acid, offering unambiguous evidence of its structural features.
NMR spectroscopy serves as a primary tool for mapping the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment can be made.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
The aromatic region would feature a complex splitting pattern for the three non-equivalent protons on the benzene (B151609) ring. Based on substituent effects, the proton at position 3 (H-3), situated between the cyclopropoxy and cyano groups, would likely resonate furthest downfield among the aromatic protons due to the anisotropic effects of the neighboring groups. The protons at positions 5 and 6 would also show distinct signals, with coupling between them.
The cyclopropoxy group would be identifiable by a multiplet for the methine proton (-O-CH) and two separate multiplets for the diastereotopic methylene (B1212753) protons (-CH₂). The methine proton's chemical shift is influenced by the adjacent oxygen atom, typically appearing in the 3.5-4.5 ppm range. The cyclopropyl (B3062369) methylene protons are known to resonate at unusually high field (upfield) positions, often below 1.0 ppm, a characteristic attributed to shielding from the ring's current. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | > 10.0 | Broad Singlet |
| Aromatic H (H-3) | ~8.0 - 8.2 | Doublet |
| Aromatic H (H-5, H-6) | ~7.5 - 7.9 | Multiplet |
| Cyclopropoxy -CH | ~3.8 - 4.2 | Multiplet |
| Cyclopropoxy -CH₂ | ~0.7 - 1.2 | Multiplet |
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, accounting for all carbon atoms in their unique chemical environments. The carbon of the carboxyl group (-COOH) would appear at the lowest field, typically in the 165-185 ppm range. libretexts.org The nitrile carbon (-C≡N) is expected in the 115-125 ppm region. compoundchem.com
The six aromatic carbons would have signals in the 110-160 ppm range. The carbon attached to the carboxyl group (C-1) and the carbon bearing the cyclopropoxy group (C-2) would be significantly deshielded. The cyano-substituted carbon (C-4) would also be readily identifiable. researchgate.net The carbons of the cyclopropyl ring are characteristically shielded, with the methine carbon (-O-CH) appearing around 50-60 ppm and the methylene carbons (-CH₂) resonating at a very high field, typically 5-20 ppm. compoundchem.comoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 185 |
| Aromatic C-2 (C-O) | 155 - 165 |
| Aromatic C-1, C-3, C-4, C-5, C-6 | 110 - 150 |
| -C≡N | 115 - 125 |
| Cyclopropoxy -CH | 50 - 60 |
| Cyclopropoxy -CH₂ | 5 - 20 |
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of the complex ¹H and ¹³C spectra and for confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent aromatic protons (e.g., H-5 and H-6) and within the cyclopropyl group, showing correlations between the methine proton and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and do the same for the protons and carbons of the cyclopropoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the molecular fragments. It detects longer-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include:
A correlation from the cyclopropoxy methine proton to the aromatic C-2, confirming the ether linkage.
Correlations from the aromatic protons H-3 and H-5 to the nitrile carbon (C≡N), placing the cyano group at position 4.
A correlation from the aromatic proton H-6 to the carboxyl carbon (COOH), confirming the position of the carboxylic acid.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity between protons. A key NOESY correlation would be expected between the cyclopropoxy methine proton and the aromatic proton at H-3, providing evidence for the spatial arrangement of the substituents on the benzene ring.
The FT-IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrations of its functional groups. For this compound, several key diagnostic peaks are expected. researchgate.net
A very broad absorption band would be present in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C-H stretching vibrations for the aromatic and cyclopropyl C-H bonds would appear just above and below 3000 cm⁻¹, respectively.
A sharp, medium-intensity peak is expected in the 2220-2240 cm⁻¹ range, which is the characteristic stretching vibration of the nitrile group (C≡N). researchgate.net The carbonyl (C=O) stretch of the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. Other significant absorptions would include C=C stretching for the aromatic ring (approx. 1600 cm⁻¹ and 1450 cm⁻¹), and C-O stretching vibrations for the ether and carboxylic acid groups in the 1200-1300 cm⁻¹ region. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H stretch | Aromatic/Cyclopropyl | 2950 - 3100 | Medium |
| C≡N stretch | Nitrile | 2220 - 2240 | Sharp, Medium |
| C=O stretch | Carboxylic Acid | 1680 - 1710 | Sharp, Strong |
| C=C stretch | Aromatic Ring | ~1600, ~1450 | Medium |
| C-O stretch | Ether/Carboxylic Acid | 1200 - 1300 | Strong |
Vibrational Spectroscopy
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The analysis of this compound would reveal characteristic scattering peaks corresponding to its specific functional groups. A key diagnostic signal is the stretching vibration of the nitrile (-C≡N) group, which is expected to appear in the 2200–2300 cm⁻¹ region researchgate.net. This peak is typically sharp and intense due to the significant change in polarizability during the vibration.
Other significant vibrational modes would include the stretching of the carbonyl group (C=O) from the carboxylic acid, typically observed around 1650-1700 cm⁻¹. The aromatic ring would produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400–1600 cm⁻¹ range. The cyclopropyl group would exhibit characteristic C-H stretching and ring deformation (breathing) modes.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Cyano (-C≡N) | Stretching | 2200 - 2300 |
| Carboxylic Acid (-COOH) | C=O Stretching | 1650 - 1700 |
| Aromatic Ring | C=C Stretching | 1400 - 1600 |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| Carboxylic Acid (-COOH) | O-H Stretching | 2500 - 3300 (Broad) |
| Cyclopropyl Group | C-H Stretching | ~3000 |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* transitions.
The benzene ring, in conjugation with the electron-withdrawing cyano and carboxyl groups, forms the primary chromophore. This extended π-system is expected to result in strong π → π* transitions. The presence of the carboxyl group's carbonyl and the nitrile group's nitrogen atom introduces non-bonding electrons (n electrons). Consequently, weaker n → π* transitions are also anticipated, likely occurring at longer wavelengths than some of the π → π* transitions. The cyclopropoxy group, acting as an auxochrome through its oxygen atom's lone pairs, can further influence the absorption maxima by extending the conjugation, potentially causing a bathochromic (red) shift.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore |
| π → π | π bonding to π anti-bonding | Substituted Benzene Ring, C=O, C≡N |
| n → π | n non-bonding to π anti-bonding | C=O (Carboxyl), C≡N (Cyano) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 203.19 g/mol ), the electron ionization (EI) mass spectrum would provide a wealth of structural information.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Identity |
| 203 | [C₁₁H₉NO₃]⁺ | Molecular Ion ([M]⁺) |
| 186 | [C₁₁H₈NO₂]⁺ | Loss of -OH |
| 158 | [C₁₀H₈NO]⁺ | Loss of -COOH |
| 130 | [C₉H₈N]⁺ | Loss of -COOH and CO |
| 102 | [C₇H₄N]⁺ | Phenylnitrile fragment |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
As of the current literature survey, no public single-crystal X-ray diffraction data for this compound is available. However, were a suitable crystal to be grown and analyzed, X-ray crystallography would provide the most definitive structural information.
This technique would unambiguously determine the three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and the planarity of the benzene ring nih.gov. It would also reveal the precise conformation of the cyclopropoxy group relative to the aromatic ring. Crucially, it would elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictates the crystal packing arrangement mdpi.commdpi.com.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) serves as a powerful computational tool to model and predict the properties of molecules. For this compound, DFT calculations would be used to determine its most stable three-dimensional structure (geometry optimization) researchgate.net. This process minimizes the electronic energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy.
Furthermore, DFT can be used to analyze the electronic structure. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly valuable. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a theoretical estimate of the energy required for the lowest electronic transition, which can be correlated with the experimental UV-Vis spectrum. The distribution of these frontier orbitals can also offer insights into the molecule's reactivity and the nature of its electronic transitions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Prediction
Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the UV-Vis spectrum would likely exhibit π→π* transitions associated with the aromatic system.
Conformational Analysis and Potential Energy Surface Mapping
The presence of the flexible cyclopropoxy group and the rotatable carboxylic acid group suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating the dihedral angles associated with these groups and calculating the relative energies of the resulting conformers. This process generates a potential energy surface (PES) map, which identifies the low-energy, stable conformations of the molecule. Understanding the preferred conformation is essential as it influences the molecule's physical and chemical properties.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational motions, conformational changes, and interactions with a solvent environment. This approach allows for the study of how the molecule behaves at a given temperature and pressure, providing a more realistic picture of its properties in a condensed phase.
Chemical Reactivity and Mechanistic Studies of 4 Cyano 2 Cyclopropoxybenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the reactivity of 4-Cyano-2-cyclopropoxybenzoic acid, participating in a variety of well-established transformations.
Esterification Reactions and Ester Hydrolysis
Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com
Alternatively, milder conditions can be employed using coupling agents. For instance, the Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions with sterically hindered alcohols and proceeds at room temperature under non-acidic conditions. orgsyn.org
The reverse reaction, ester hydrolysis, can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification. masterorganicchemistry.com Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the use of a stoichiometric amount of a base, such as sodium hydroxide (B78521), to yield the carboxylate salt, which can then be protonated to give the carboxylic acid.
Table 1: Representative Esterification Conditions for Carboxylic Acids
| Method | Reagents and Conditions | Notes |
| Fischer-Speier | Alcohol (excess), H₂SO₄ (catalytic), heat | Equilibrium reaction; removal of water drives the reaction to completion. masterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP (catalytic), CH₂Cl₂ (solvent), room temp. | Mild conditions, suitable for acid-sensitive substrates. orgsyn.org |
| Oxonium Salt Alkylation | Trialkyloxonium tetrafluoroborate, diisopropylethylamine, CH₂Cl₂ | Convenient for preparing methyl and ethyl esters. |
| N-Bromosuccinimide (NBS) Catalysis | Alcohol, NBS (catalytic), 70 °C | A mild method applicable to a range of carboxylic acids. nih.gov |
Amidation and Peptide Coupling Reactions
The carboxylic acid functionality of this compound can be readily converted to an amide via reaction with an amine. This transformation typically requires the activation of the carboxylic acid. Common coupling reagents used for this purpose include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. uni-kiel.depeptide.com
Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), as well as uronium/aminium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective for peptide bond formation and are widely used in both solution-phase and solid-phase synthesis. peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive activated species, facilitating nucleophilic attack by the amine. uni-kiel.desigmaaldrich.com
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Notes |
| Carbodiimides | DCC, EDC | Often used with additives like HOBt or HOAt to prevent side reactions and racemization. peptide.com |
| Phosphonium Salts | BOP, PyBOP® | Effective for difficult couplings and can minimize racemization. sigmaaldrich.com |
| Uronium/Aminium Salts | HBTU, HATU | Fast reaction rates and high efficiency, particularly for sterically hindered amino acids. HATU is known for its high reactivity. peptide.comsigmaaldrich.com |
| Imidazolium-based | 2-Chloro-1,3-dimethylimidazolinium chloride (CIP) | Shown to be effective, especially in combination with HOAt, for coupling sterically hindered amino acids. uni-kiel.de |
Reduction to Aldehydes or Alcohols
The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, (4-cyano-2-cyclopropoxyphenyl)methanol. A common and effective reagent for this transformation is borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF). researchgate.net Borane is highly chemoselective for carboxylic acids, leaving other functional groups such as nitriles, esters, and halogens intact. researchgate.net The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced.
The reduction to the aldehyde, 4-cyano-2-cyclopropoxybenzaldehyde, is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. This partial reduction can sometimes be achieved using modified hydride reagents at low temperatures, but often requires a two-step process. One such approach involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).
Decarboxylation Pathways and Derivatives
Decarboxylation of benzoic acids, particularly those with electron-withdrawing substituents like a cyano group, can be challenging. However, methods for the decarboxylative hydroxylation of benzoic acids have been developed using copper catalysis, which proceeds via an aryl radical intermediate. nih.gov In the case of 4-cyanobenzoic acid, this method has been shown to be effective. nih.gov The application of such a method to this compound would be expected to yield 3-cyclopropoxybenzonitrile.
Transformations of the Cyano Group
The cyano group of this compound is a versatile functional group that can undergo various transformations, most notably hydrolysis.
Hydrolysis to Amides and Subsequent Carboxylic Acids (Acid- and Base-Catalyzed Mechanisms)
The hydrolysis of the nitrile group in this compound can lead to the formation of an amide (4-carbamoyl-2-cyclopropoxybenzoic acid) and subsequently to a dicarboxylic acid (4-carboxy-2-cyclopropoxybenzoic acid). This hydrolysis can be catalyzed by either acid or base. googleapis.com
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the amide. googleapis.com Further hydrolysis of the amide under more vigorous acidic conditions will yield the carboxylic acid and an ammonium (B1175870) salt.
In a base-catalyzed mechanism, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form the imidic acid, which tautomerizes to the amide. Similar to the acid-catalyzed process, forcing conditions can lead to the further hydrolysis of the amide to the carboxylate salt, which upon acidification yields the dicarboxylic acid. It is important to note that strong basic conditions could potentially lead to the hydrolysis of both the cyano group and the ester, if present. google.com
Reduction to Primary Amines
The cyano group of this compound can be reduced to a primary amine (-(CH2)NH2), a transformation of significant synthetic utility for the introduction of a basic nitrogenous center. This reduction typically requires potent reducing agents due to the stability of the carbon-nitrogen triple bond.
A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic attack of a hydride ion (H-) from LiAlH4 on the electrophilic carbon of the nitrile. This initial addition is followed by a second hydride transfer, leading to a dianionic intermediate which, upon aqueous workup, is protonated to yield the primary amine. libretexts.org Care must be taken during this reaction as LiAlH4 can also reduce the carboxylic acid group. Selective reduction of the nitrile in the presence of a carboxylic acid can be challenging and may require protection of the carboxyl group prior to reduction.
Alternative reducing agents and methods have been developed for the reduction of nitriles to primary amines, some offering greater chemoselectivity. Catalytic hydrogenation, for instance, using catalysts like Raney nickel or rhodium complexes under a hydrogen atmosphere, can also effect this reduction. researchgate.net The choice of catalyst and reaction conditions is crucial to avoid the reduction of the aromatic ring or cleavage of the cyclopropoxy group.
Table 1: Representative Conditions for Nitrile Reduction
| Reagent/Catalyst | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | Reflux, followed by aqueous workup | Primary Amine | libretexts.org |
| Raney Nickel | Ethanol/Ammonia (B1221849) | High pressure H2, elevated temperature | Primary Amine | - |
| Rhodium on Alumina | Methanol | H2 atmosphere | Primary Amine | - |
Nucleophilic Addition Reactions (e.g., with Organometallic Reagents to Ketones, Imine Formation)
The electrophilic carbon atom of the cyano group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Reaction with Organometallic Reagents to Form Ketones:
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the cyano group of this compound. pearson.comucalgary.ca This reaction provides a valuable route for the synthesis of ketones. The mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the nitrile carbon. This forms an intermediate imine anion, which is stabilized as a magnesium or lithium salt. Subsequent acidic hydrolysis of this intermediate liberates the ketone. libretexts.orgshaalaa.com A key advantage of this method is that the ketone is only formed during the workup, preventing a second addition of the organometallic reagent to the newly formed carbonyl group. ucalgary.ca However, the strongly basic and nucleophilic nature of these organometallic reagents means they will readily react with the acidic proton of the carboxylic acid group. Therefore, the carboxylic acid must be protected, for instance as an ester, before introducing the organometallic reagent. libretexts.org
Imine Formation:
Imines can be synthesized from nitriles and alcohols via a hydrogen-transfer strategy catalyzed by transition metal complexes, such as those of ruthenium. rsc.org In this process, the imine bond is formed between the nitrogen atom of the nitrile and the α-carbon of a secondary alcohol. This reaction proceeds under neutral conditions and does not require a hydrogen acceptor or a base. The presence of a carboxylic acid on the aromatic ring might influence the catalytic cycle and would need to be considered in the reaction design.
Table 2: Nucleophilic Addition to Aromatic Nitriles
| Reagent | Conditions | Intermediate | Final Product | Ref. |
|---|---|---|---|---|
| Grignard Reagent (e.g., CH3MgBr) | 1. Diethyl ether, 2. H3O+ | Imine salt | Ketone (e.g., Acetophenone derivative) | libretexts.orgpearson.comshaalaa.com |
| Organolithium Reagent (e.g., n-BuLi) | 1. THF, 2. H3O+ | Imine salt | Ketone | ucalgary.ca |
Cycloaddition Reactions (e.g., for Heterocycle Synthesis)
The nitrile group can participate as a dipolarophile or a component in other cycloaddition reactions, providing a pathway for the synthesis of various heterocyclic systems. mdpi.com For instance, benzonitrile (B105546) derivatives can undergo [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocycles such as oxadiazoles (B1248032) or tetrazoles. icm.edu.plmdpi.comacs.org
The reactivity of the cyano group in this compound in such reactions will be influenced by the electronic nature of the substituted benzene (B151609) ring. The electron-withdrawing nature of both the cyano and carboxylic acid groups will affect the energy levels of the nitrile's π orbitals, thereby influencing its reactivity towards different 1,3-dipoles. researchgate.net These reactions are valuable in medicinal chemistry and materials science for the construction of complex molecular architectures. mdpi.com
Table 3: Cycloaddition Reactions of Benzonitrile Derivatives
| Reactant | Reaction Type | Heterocyclic Product | Ref. |
|---|---|---|---|
| Benzonitrile N-oxide | [3+2] Cycloaddition | 1,2,4-Oxadiazole derivative | icm.edu.pl |
| Sodium Azide | [2+3] Cycloaddition | Tetrazole derivative | - |
Reactivity of the Cyclopropoxy Group
The cyclopropoxy group is a unique substituent that combines the features of an ether and a strained three-membered ring. Its reactivity is characterized by the stability of the ether linkage and the propensity of the cyclopropane (B1198618) ring to undergo ring-opening reactions.
The ether linkage in the cyclopropoxy group is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically in the presence of strong hydrohalic acids like HBr or HI. wikipedia.orgmasterorganicchemistry.com The cleavage mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. libretexts.org For an aryl ether like this compound, the cleavage would occur at the alkyl-oxygen bond, yielding a phenol (B47542) and a cyclopropyl (B3062369) halide, because the sp2-hybridized aromatic carbon is resistant to nucleophilic attack. libretexts.org The protonation of the ether oxygen is the initial step, making the cyclopropyl group a better leaving group. masterorganicchemistry.com
The stability of the cyclopropylmethyl carbocation, which can be formed as an intermediate in SN1-type cleavage, is notably high due to conjugation between the bent orbitals of the cyclopropane ring and the vacant p-orbital of the carbocationic carbon. tandfonline.comquora.com This enhanced stability can facilitate the cleavage of the ether bond under certain acidic conditions.
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including acid-catalyzed and radical pathways. nih.gov In the context of this compound, acid-catalyzed ring-opening could be initiated by protonation of the ether oxygen, followed by or concurrent with the opening of the three-membered ring to relieve strain. acs.orgyoutube.com This can lead to the formation of various rearranged products.
Radical-induced ring-opening is another possibility, which can be initiated by single-electron transfer to or from the molecule. nih.gov The presence of the aromatic ring and other functional groups will influence the regioselectivity and stereoselectivity of such ring-opening reactions.
Electrophilic Aromatic Substitution on the Benzoic Acid Ring
Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene ring. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the electronic properties of the substituents already present on the ring. youtube.comlibretexts.org In this compound, we have three substituents to consider:
-COOH (Carboxylic acid): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.
-CN (Cyano): Similar to the carboxylic acid, the cyano group is strongly deactivating and a meta-director due to its strong electron-withdrawing inductive and resonance effects.
-O-c-C3H5 (Cyclopropoxy): This is an alkoxy group, which is an activating group and an ortho, para-director. The oxygen atom can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Preference | Ref. |
|---|---|---|---|
| -COOH | Deactivating | meta | youtube.comlibretexts.org |
| -CN | Deactivating | meta | youtube.comlibretexts.org |
Detailed Investigation of Reaction Mechanisms
The reactivity of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the cyano group, the cyclopropoxy group, and the aromatic ring. Each of these moieties can participate in a variety of chemical transformations.
Fundamental Mechanistic Patterns (Proton Transfer, Nucleophilic Attack, Dissociation, Rearrangement)
In the absence of specific studies on this compound, a general overview of the expected mechanistic patterns can be inferred from the behavior of related molecules.
Proton Transfer: The carboxylic acid group is the primary site for proton transfer reactions. The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the cyano group and the electronic effects of the cyclopropoxy group. The dissociation of the carboxylic acid in a solvent is a fundamental proton transfer event, establishing an equilibrium between the acid and its conjugate base. Intramolecular proton transfer, for instance from the carboxylic acid to the cyano nitrogen, is a theoretical possibility but would likely require significant activation energy.
Nucleophilic Attack: The electrophilic nature of the carboxyl carbon makes it susceptible to nucleophilic attack, a key step in esterification and amidation reactions. Furthermore, the aromatic ring, activated by the electron-withdrawing cyano group, could potentially undergo nucleophilic aromatic substitution, although the cyclopropoxy group might sterically hinder attack at the ortho position. The cyano group itself can also be a target for nucleophilic addition, leading to a variety of functional group transformations.
Dissociation: The primary dissociation event for this molecule in solution is the loss of a proton from the carboxylic acid group to form the corresponding carboxylate anion. The pKa value, a measure of this dissociation, is a critical parameter that governs the compound's behavior in different chemical environments.
Rearrangement: While no specific rearrangement reactions are documented for this compound, related structures can undergo rearrangements under certain conditions. For example, rearrangements involving the cyclopropyl group, such as ring-opening reactions, could be induced thermally or by specific reagents.
Kinetic and Thermodynamic Studies of Key Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not present in the surveyed literature. Such studies would provide crucial information on reaction rates, equilibrium positions, and the influence of temperature and solvent on reactivity.
To illustrate the type of data that would be relevant, the following table presents hypothetical kinetic and thermodynamic parameters for a generic esterification reaction.
| Reaction Parameter | Hypothetical Value | Description |
| Rate Constant (k) | 2.5 x 10⁻⁴ M⁻¹s⁻¹ at 298 K | Indicates the speed of the reaction under specified conditions. |
| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required to initiate the reaction. |
| Enthalpy of Reaction (ΔH) | -15 kJ/mol | A negative value would indicate an exothermic reaction. |
| Entropy of Reaction (ΔS) | -40 J/mol·K | A negative value would suggest a more ordered transition state. |
| Gibbs Free Energy (ΔG) | -3.1 kJ/mol | A negative value would indicate a spontaneous reaction. |
| Table 1: Hypothetical Kinetic and Thermodynamic Data for the Esterification of this compound |
Transition State Characterization and Energy Barriers
The characterization of transition states and the determination of their associated energy barriers are fundamental to understanding reaction mechanisms at a molecular level. This information is typically obtained through computational chemistry methods, such as Density Functional Theory (DFT) calculations.
For a hypothetical nucleophilic attack on the carboxyl carbon of this compound, computational studies would aim to identify the geometry of the transition state and calculate its energy relative to the reactants and products. This energy difference represents the activation energy barrier for the reaction.
| Parameter | Hypothetical Description |
| Transition State Geometry | A tetrahedral intermediate where the nucleophile is partially bonded to the carboxyl carbon, and the carbonyl oxygen carries a partial negative charge. The bond lengths and angles would be intermediate between those of the reactants and the product. |
| Energy Barrier | The calculated energy difference between the transition state and the reactants. A lower energy barrier would correspond to a faster reaction rate. |
| Imaginary Frequency | A single imaginary vibrational frequency in the calculated vibrational spectrum of the transition state, corresponding to the motion along the reaction coordinate. |
| Table 2: Hypothetical Transition State Characteristics for Nucleophilic Attack on this compound |
Derivatization Approaches in Analytical and Preparative Chemistry
Purpose-Driven Derivatization Strategies
Enhancement of Chromatographic Separation
For gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of 4-Cyano-2-cyclopropoxybenzoic acid can significantly improve separation efficiency and peak shape. The carboxylic acid functional group in the molecule can lead to peak tailing and poor resolution due to its polarity and potential for interaction with active sites on the chromatographic column. colostate.edu
By converting the polar carboxylic acid group into a less polar ester or silyl (B83357) ester, the volatility of the analyte is increased, making it more amenable to GC analysis. youtube.comresearchgate.net This modification reduces intermolecular hydrogen bonding, leading to sharper, more symmetrical peaks and better separation from other components in a mixture. researchgate.net In reversed-phase HPLC, derivatization can alter the retention time of the compound, moving it away from interfering peaks and improving resolution.
Table 1: Impact of Derivatization on Chromatographic Properties of Carboxylic Acids
| Derivatization Approach | Effect on Polarity | Effect on Volatility | Suitable Chromatography | Anticipated Improvement for this compound |
| Esterification (e.g., methylation) | Decreased | Increased | Gas Chromatography (GC) | Improved peak shape, reduced tailing, enhanced resolution. gcms.czjespublication.com |
| Silylation (e.g., with BSTFA, MSTFA) | Significantly Decreased | Significantly Increased | Gas Chromatography (GC) | Increased volatility for GC analysis, thermally stable derivatives. nih.govresearchgate.netnih.gov |
| Fluorescent Derivatization | Variable | Variable | High-Performance Liquid Chromatography (HPLC) | Enhanced detection, potential for improved separation from interfering substances. psu.edu |
Improvement of Detection Sensitivity
In analytical techniques like mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), derivatization can dramatically increase the sensitivity of detection for this compound. The native compound may have poor ionization efficiency in the mass spectrometer source.
Derivatization can introduce a chemical moiety that is more readily ionized, leading to a stronger signal and lower detection limits. nih.govnih.gov For instance, creating a derivative with a group that readily accepts a charge can enhance its response in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. Furthermore, specific derivatizing agents can introduce fragmentation patterns that are characteristic and aid in the structural elucidation and selective detection of the analyte. nih.gov
Facilitation of Chiral Analysis through Diastereomer Formation
Since this compound is a chiral compound, separating its enantiomers is often necessary to understand its biological activity. Direct separation of enantiomers can be challenging. A common and effective strategy is to react the racemic mixture of this compound with a chiral derivatizing agent of known stereochemistry. This reaction produces a pair of diastereomers.
Diastereomers have different physical properties, including different affinities for a non-chiral stationary phase in chromatography. nih.gov This allows for their separation using standard HPLC techniques. sigmaaldrich.com After separation, the individual diastereomers can be analyzed, and with knowledge of the chiral derivatizing agent's stereochemistry, the absolute configuration of the original enantiomers of this compound can be determined.
Creation of Stable or Volatile Derivatives for Analysis
The thermal stability and volatility of an analyte are critical for successful GC analysis. researchgate.net this compound, due to its carboxylic acid group, may not be sufficiently volatile or may decompose at the high temperatures required for GC. Derivatization converts the non-volatile carboxylic acid into a more volatile ester or silyl derivative, allowing it to be vaporized without degradation in the GC inlet. youtube.com This ensures that the intact molecule reaches the detector, leading to accurate quantification and identification. The formation of stable derivatives also prevents the analyte from degrading during sample storage and preparation. researchgate.net
Common Derivatizing Agents and Their Applications
A variety of reagents are available for the derivatization of the carboxylic acid group in this compound, each with specific applications and advantages.
Hydrazide-Based Reagents for Carbonyl Moieties (e.g., Cyanoacetohydrazide)
While this compound does not itself contain a carbonyl moiety in the form of a ketone or aldehyde, its carboxylic acid group can be activated to react with hydrazide-based reagents like cyanoacetohydrazide. This process, known as amidation, is a common derivatization strategy for carboxylic acids. nih.gov The reaction typically requires an activating agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of an amide bond between the carboxylic acid and the hydrazide. nih.gov
Cyanoacetohydrazide (NCCH₂CONHNH₂) is a bifunctional reagent containing both a hydrazide group and a cyano group. sigmaaldrich.com Its use as a derivatizing agent has been explored for various analytes, particularly steroids with carbonyl groups, to enhance their detection in liquid chromatography-mass spectrometry (LC-MS). mdpi.com For a carboxylic acid like this compound, the reaction would result in the formation of an N-acylhydrazide. This modification can improve chromatographic behavior and introduce a readily ionizable group, thereby increasing sensitivity in mass spectrometric detection.
The reaction of a carboxylic acid with a hydrazide reagent like cyanoacetohydrazide proceeds by first activating the carboxyl group with a coupling agent. This forms a highly reactive intermediate that is then susceptible to nucleophilic attack by the primary amine of the hydrazide group, resulting in the formation of the derivatized product and a urea (B33335) byproduct.
Alkylation and Arylation Reagents for Carboxylic Acids (e.g., Diphenyl Diazomethane)
Alkylation is a widely used derivatization technique for carboxylic acids, converting them into esters. libretexts.org This transformation is beneficial as esters are generally more volatile and less polar than their corresponding carboxylic acids, leading to improved chromatographic performance, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org
The reaction with diazoalkanes is typically performed in an organic solvent and proceeds without the need for a catalyst. thermofisher.com This method is valued for its simplicity and efficiency in converting carboxylic acids to their corresponding esters, thereby improving their analytical characteristics.
Method Development and Optimization of Derivatization Conditions (e.g., pH, Temperature, Reagent Concentration)
The efficiency and reproducibility of a derivatization reaction are highly dependent on the optimization of several key parameters, including pH, temperature, reaction time, and reagent concentration.
pH: The pH of the reaction medium is critical, especially for reactions involving the activation of carboxylic acids. For instance, in carbodiimide-mediated reactions with hydrazides or amines, the pH needs to be controlled to ensure the carboxylic acid is in its protonated state and the amine nucleophile is sufficiently deprotonated. For the derivatization of steroids with cyanoacetohydrazide, an optimal pH of 2.8 was identified. mdpi.com
Temperature: The reaction temperature influences the rate of the derivatization reaction. Higher temperatures can accelerate the reaction but may also lead to the degradation of reactants or products, or the formation of unwanted side products. For example, the derivatization of carboxylic acids with 4-APEBA was found to be accelerated by heating the mixture to approximately 60°C. nih.gov Similarly, derivatization of short-chain carboxylic acids with 2,4-dibromoacetophenone was carried out at 45 ± 2°C for 60 minutes. researchgate.net
Reagent Concentration: The concentration of the derivatizing agent and any catalysts or coupling agents must be optimized to ensure complete derivatization of the analyte. An excess of the reagent is often used to drive the reaction to completion. The optimization of reagent concentration involves studying the reaction yield at various analyte-to-reagent ratios to find the point of maximum derivatization without introducing significant background interference from the excess reagent.
The following table summarizes the optimized conditions for various derivatization reactions of carboxylic acids:
| Derivatizing Reagent | Analyte Type | pH | Temperature | Reaction Time | Reference |
| Cyanoacetohydrazide | Steroids | 2.8 | 40°C | 70 min | mdpi.com |
| 4-APEBA | Carboxylic Acids | 5.7 | 60°C | 1 h | nih.gov |
| 4-BNMA | Carboxylic Acids | ~5.6 (quench) | 22-60°C | 0-240 min | nih.gov |
| 2,4-dibromoacetophenone | Short-Chain Carboxylic Acids | N/A | 45°C | 60 min | researchgate.net |
Impact of Derivatization on Spectroscopic Signatures and Analytical Profiles
Derivatization significantly alters the physicochemical properties of an analyte, which in turn impacts its spectroscopic and analytical characteristics. The primary goals of derivatization are often to enhance detectability and improve separation efficiency. researchgate.net
Spectroscopic Signatures:
UV-Vis Spectroscopy: The introduction of a chromophore through derivatization can dramatically increase the molar absorptivity of the analyte at a specific wavelength. For example, converting a non-chromophoric carboxylic acid to a phenacyl ester using a reagent like p-bromophenacyl bromide allows for sensitive UV detection at around 254 nm. libretexts.org
Fluorescence Spectroscopy: If the derivatizing agent contains a fluorophore, the resulting derivative will be fluorescent, enabling highly sensitive detection. Reagents like 9-anthryldiazomethane (B78999) (ADAM) are used for this purpose. thermofisher.com
Infrared (IR) Spectroscopy: Derivatization of a carboxylic acid to an ester or amide will result in characteristic changes in the IR spectrum. The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear, and a new C-O stretch for the ester (around 1000-1300 cm⁻¹) or N-H and C=O stretches for the amide will appear.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons near the reaction site will change upon derivatization. For instance, the acidic proton of the carboxylic acid will be absent in the ¹H NMR spectrum of the ester derivative, and new signals corresponding to the protons of the added alkyl or aryl group will appear.
Mass Spectrometry (MS): Derivatization can significantly improve the ionization efficiency of an analyte, leading to enhanced sensitivity in MS detection. nih.gov For example, introducing a basic nitrogen atom can promote protonation and increase the signal in positive-ion electrospray ionization (ESI). nih.gov The fragmentation pattern in tandem MS (MS/MS) will also be altered, often yielding characteristic fragment ions that can be used for selective and sensitive quantification. nih.govnih.gov
Analytical Profiles: By modifying the polarity and volatility of this compound, derivatization can lead to:
Improved peak shape and resolution in chromatographic separations.
Reduced matrix effects in complex samples.
Lower limits of detection and quantification. nih.gov
The following table outlines the expected impact of derivatization on the analytical profile of a carboxylic acid:
| Property | Before Derivatization | After Derivatization (Esterification/Amidation) |
| Polarity | High | Lower |
| Volatility | Low | Higher |
| Chromatographic Retention (Reversed-Phase) | Short | Longer |
| UV Absorbance | Low (unless conjugated) | High (with chromophoric tag) |
| Fluorescence | None | High (with fluorophoric tag) |
| MS Ionization (Positive ESI) | Low | High (with ionizable tag) |
Advanced Research Applications and Theoretical Implications of 4 Cyano 2 Cyclopropoxybenzoic Acid
Role as a Privileged Scaffold or Key Intermediate in the Synthesis of Complex Molecules
The strategic arrangement of functional groups in 4-cyano-2-cyclopropoxybenzoic acid makes it a valuable starting material or intermediate in the synthesis of more complex molecules. Its chemical architecture allows for a variety of transformations, rendering it a privileged scaffold in medicinal chemistry and materials science.
Precursor to Bioactive Compounds and Pharmaceutical Intermediates
The structural motifs present in this compound are found in a range of biologically active compounds. The cyano and carboxylic acid groups can be readily converted into other functionalities, such as amides, esters, and heterocycles, which are common in pharmaceuticals. The cyclopropoxy group can enhance metabolic stability and binding affinity of a molecule to its biological target.
For instance, derivatives of this acid have been explored as cannabinoid receptor ligands. google.com The core structure can be elaborated through standard synthetic methodologies to produce compounds with potential therapeutic applications. The synthesis of such derivatives often involves the coupling of the carboxylic acid with various amines or the transformation of the cyano group into other nitrogen-containing heterocycles.
The versatility of this compound as an intermediate is further highlighted by its use in the construction of complex heterocyclic systems. The reactivity of its functional groups allows for the stepwise assembly of intricate molecular frameworks that are often challenging to synthesize by other means.
Building Block for Advanced Materials (e.g., Liquid Crystals, Polymers, Sensing Materials)
The rigid benzenoid core and the presence of polar functional groups make this compound and its derivatives suitable candidates for the construction of advanced materials. The cyano group, in particular, is known to promote the formation of liquid crystalline phases. dtic.milnih.gov
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Materials incorporating the this compound scaffold can exhibit mesomorphic behavior, which is crucial for applications in displays, sensors, and optical devices. The synthesis of such materials often involves the polymerization of monomers derived from the acid, leading to side-chain liquid crystalline polymers. dtic.milnih.gov These polymers can self-assemble into ordered nanostructures, which are of interest for applications in microfabrication and filtration membranes. nih.govmdpi.com
The development of nanoporous polymers from liquid crystalline precursors is an area of active research. mdpi.com By polymerizing the liquid crystal phase and subsequently removing a template molecule, a porous network with well-defined nano-sized channels can be created. mdpi.com These materials have potential applications in separation science, catalysis, and as adsorbents for pollutants. mdpi.com
Rational Design and Structure-Activity Relationship (SAR) Studies for Target Interactions
The design of molecules with specific biological activities relies on a deep understanding of how a molecule's structure relates to its function. This compound serves as a valuable tool in these studies, providing a modifiable template for exploring interactions with biological targets.
Ligand Design for Specific Molecular Targets (e.g., Cannabinoid Receptors, Notch, RORgammaT, RNA Polymerases)
The development of potent and selective ligands for biological targets is a central goal of medicinal chemistry. The this compound framework has been utilized in the design of inhibitors for various enzymes and receptors. For example, its derivatives have been investigated as cannabinoid receptor modulators. google.com
Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. The different functional groups on this compound can be independently modified to probe the binding pocket of a target protein. For instance, the carboxylic acid can be converted to a series of amides or esters, while the cyclopropoxy group can be replaced with other alkoxy groups to optimize binding interactions.
Computational Modeling in De Novo Drug Design and Lead Optimization
Computational methods are increasingly used to accelerate the drug discovery process. Molecular modeling techniques, such as docking and molecular dynamics simulations, can predict how a ligand will bind to a protein and can help in the design of new, more potent compounds. nih.gov
The this compound scaffold can be used as a starting point for de novo drug design, where a novel molecule is built within the binding site of a target protein using computational algorithms. The known conformational preferences and electronic properties of this scaffold can inform the design process.
In lead optimization, computational studies can help to rationalize observed SAR data and guide the synthesis of the next generation of compounds. asianresassoc.org By understanding the key interactions between a ligand and its target at the atomic level, medicinal chemists can make more informed decisions about which modifications are likely to improve potency and selectivity.
Investigation of Intramolecular Interactions and Conformational Dynamics via Advanced Spectroscopic and Computational Techniques
The three-dimensional shape and flexibility of a molecule are critical determinants of its chemical and biological properties. Advanced spectroscopic techniques, in combination with computational methods, can provide detailed insights into the intramolecular interactions and conformational dynamics of this compound.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the solution-state conformation of the molecule. The analysis of coupling constants and nuclear Overhauser effects (NOEs) can reveal the relative orientation of the different parts of the molecule.
Q & A
Basic: How can researchers optimize the synthesis of 4-cyano-2-cyclopropoxybenzoic acid to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions such as catalysts, solvents, and temperature. For example, palladium or copper catalysts in dimethylformamide (DMF) or toluene are effective for cyclopropane ether formation, as seen in analogous benzoic acid derivatives . Stepwise functionalization (e.g., introducing the cyano group after cyclopropoxylation) can minimize side reactions. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and ensure purity >98%, as emphasized in quality control protocols for structurally similar compounds .
Basic: What analytical techniques are recommended for characterizing this compound and validating its structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropoxy and cyano group positions). Overlap in aromatic signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- HPLC-MS : Validate purity and molecular weight. Use C18 columns with acetonitrile/water gradients for separation .
- Melting Point Analysis : Compare observed values with literature data to confirm identity .
- FT-IR : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .
Basic: How should researchers conduct literature reviews to identify prior art or conflicting data for this compound?
Methodological Answer:
- Database Searches : Use SciFinder or Reaxys with IUPAC names, SMILES, or InChI keys to locate synthetic routes, spectral data, and biological activity .
- Patent Databases : Search for applications of cyano-cyclopropoxybenzoic acid derivatives in drug design or materials science .
- Cross-Validation : Compare spectral data (e.g., NMR, HPLC retention times) across multiple sources to resolve discrepancies .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR signal overlap) for this compound?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or stereochemical variations. Strategies include:
- Variable Temperature NMR : Resolve overlapping signals by altering thermal conditions .
- Isotopic Labeling : Use deuterated analogs to simplify spectra.
- Computational Modeling : Predict NMR shifts with tools like ACD/Labs or Gaussian to verify experimental data .
- Collaborative Reproducibility : Share raw data via repositories (e.g., PubChem) to enable peer validation .
Advanced: What experimental approaches are suitable for investigating the reaction mechanisms of this compound in medicinal chemistry applications?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying pH, temperature, and catalyst conditions to deduce mechanisms .
- Isotope Tracing : Use ¹⁸O or ¹³C labeling to track bond formation/cleavage in cyclopropane ring-opening reactions .
- Computational Chemistry : Apply DFT calculations (e.g., Gaussian, ORCA) to model transition states and electron density maps for key intermediates .
Advanced: How can researchers assess the biological activity of this compound while addressing potential off-target effects?
Methodological Answer:
- Enzyme Assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorescence-based or calorimetric methods .
- Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions.
- Metabolomic Studies : Employ LC-MS/MS to track metabolic byproducts and assess cytotoxicity .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing cyano with nitro groups) to isolate pharmacophoric motifs .
Advanced: What strategies ensure reproducibility when scaling up synthesis or biological testing of this compound?
Methodological Answer:
- Batch Consistency : Use fixed molar ratios, reaction times, and purification protocols (e.g., recrystallization in ethyl acetate/hexane) .
- Interlab Validation : Share detailed methods (e.g., via protocols.io ) and participate in ring trials for biological assays .
- Environmental Controls : Monitor airborne contaminants and humidity during synthesis to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
